2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
Description
2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 3-fluorophenyl group and at the 5-position with a 1-naphthyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its stability, π-conjugation, and diverse pharmacological applications, including antimicrobial, anticancer, and CNS-modulating activities .
Properties
CAS No. |
68047-38-1 |
|---|---|
Molecular Formula |
C18H11FN2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11FN2O/c19-14-8-3-7-13(11-14)17-20-21-18(22-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
JCBNEHLERQLNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-fluorobenzohydrazide with 1-naphthylcarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 1-naphthyl group undergoes electrophilic substitution due to its extended π-system. Common reactions include nitration and halogenation , primarily at the α-position (positions 2, 4, or 6) of the naphthalene ring. For example:
-
Nitration : Reaction with HNO₃/H₂SO₄ yields nitro derivatives at the 4-position of the naphthyl ring.
-
Bromination : Electrophilic bromination occurs at the 2-position, confirmed by single-crystal X-ray studies of analogous compounds .
Nucleophilic Substitution
The oxadiazole ring participates in nucleophilic substitutions, particularly at the C-2 and C-5 positions:
-
Thiolation : Reaction with Lawesson’s reagent replaces the oxygen atom at C-5 with sulfur, forming 2-(3-fluorophenyl)-5-(1-naphthyl)-1,3,4-thiadiazole .
-
Amination : Copper-catalyzed coupling with amines (e.g., benzylamine) replaces the oxadiazole oxygen, yielding 2-amino derivatives .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Lawesson’s reagent | 1,3,4-Thiadiazole analog | 78 | Reflux, THF, 12 h |
| Benzylamine | 2-Amino-5-(1-naphthyl)-1,3,4-oxadiazole | 65 | Cu(OAc)₂, 40°C, 18 h |
Cross-Coupling Reactions
The compound undergoes transition-metal-catalyzed cross-coupling:
-
Suzuki Coupling : The 1-naphthyl group participates in palladium-catalyzed coupling with aryl boronic acids, enabling functionalization at the β-position .
-
Buchwald–Hartwig Amination : The fluorophenyl group reacts with amines (e.g., piperidine) under Pd catalysis, forming C–N bonds .
Mechanistic Insight : The fluorine atom’s electron-withdrawing effect stabilizes intermediates during coupling, enhancing reaction efficiency .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ oxidizes the naphthyl group to 1,4-naphthoquinone, confirmed by IR peaks at 1678 cm⁻¹ (C=O) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative, though this reaction is low-yielding (~30%) due to steric bulk.
Functionalization via Side Chains
The naphthyl group’s methylene bridge in analogs (e.g., 5-[(naphthalen-1-yloxy)methyl] derivatives) allows further reactions:
-
Esterification : Reaction with acetyl chloride forms acetate derivatives (IR: 1715 cm⁻¹, C=O) .
-
Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups at the naphthyl ring’s α-position .
Biological Activity-Driven Modifications
Derivatives show enhanced bioactivity after structural modifications:
-
Anticancer Agents : Introducing chloroquinolinyl substituents via Huisgen cycloaddition improves cytotoxicity (IC₅₀ = 1.6 µM against leukemia cells) .
-
Antimicrobial Derivatives : Thioether formation at C-2 (e.g., with 4-fluorophenylthiol) yields compounds with MIC = 0.03 µg/mL against E. coli .
Table 2: Bioactive Derivatives
| Modification | Activity (IC₅₀/MIC) | Target Organism |
|---|---|---|
| Chloroquinolinyl substitution | 1.6 µM | Leukemia (HL-60) |
| 4-Fluorophenylthiol derivative | 0.03 µg/mL | E. coli (ATCC 25922) |
Thermal and Photochemical Reactions
-
Thermal Decomposition : At >300°C, the oxadiazole ring decomposes to release N₂O, forming biphenyl derivatives (TGA-DSC data).
-
Photodimerization : UV irradiation induces [2+2] cycloaddition between naphthyl groups, confirmed by NMR peak shifts at δ 4.2–4.5 ppm (cyclobutane protons) .
Acid/Base-Mediated Transformations
Scientific Research Applications
2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
- Antibacterial Activity: 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (EC50 = 0.17 µg/mL against Xanthomonas oryzae) outperformed commercial fungicides due to its 4-fluorophenyl group, which optimizes hydrogen bonding and electron withdrawal . In contrast, the 3-fluorophenyl isomer (as in the target compound) may exhibit altered activity due to steric and electronic differences in the meta position . 2-(Phenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole demonstrated superior antibacterial potency (EC50 = 0.45 µg/mL) compared to benzyl or phenyl analogs, highlighting the importance of substituent flexibility . The rigid 1-naphthyl group in the target compound may reduce conformational adaptability but enhance hydrophobic interactions .
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed 98.74% growth inhibition (GP) against leukemia cells at 10⁻⁵ M, attributed to the synergistic electron-withdrawing effects of chloro and fluoro substituents . The target compound’s 3-fluorophenyl group may offer distinct activity due to altered dipole interactions and steric hindrance.
CNS Activity
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole demonstrated potent antidepressant and anticonvulsant effects due to electron-withdrawing nitro and chloro groups . The target’s 3-fluorophenyl substituent (also electron-withdrawing) and 1-naphthyl group (electron-rich) may balance receptor affinity and blood-brain barrier penetration.
Data Tables
Table 2: Substituent Effects on Physical Properties
*Estimated based on analogous naphthyl-containing compounds .
Key Research Findings
- Substituent Position : Para-fluorophenyl groups (e.g., 4-fluoro) generally enhance antibacterial activity via optimized electronic effects, while meta-substituted analogs (e.g., 3-fluoro) may alter binding kinetics .
- Bulk vs. Flexibility: Bulky substituents like 1-naphthyl improve π-stacking but may reduce solubility, whereas flexible groups (e.g., phenoxymethyl) enhance receptor compatibility .
- Electron-Withdrawing Groups : Fluorine and nitro groups increase metabolic stability and dipole interactions, critical for CNS and anticancer applications .
Biological Activity
2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H11FN2O
- Molecular Weight : 290.29 g/mol
- Structure : The compound features a fluorophenyl group and a naphthyl group attached to the oxadiazole core, which significantly influences its biological properties.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of 1,3,4-oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | Low | |
| Candida albicans | Moderate |
Studies have shown that the compound exhibits moderate activity against Staphylococcus aureus and Candida albicans while showing lower efficacy against Escherichia coli .
Anticancer Activity
The oxadiazole scaffold has been explored for its potential in cancer therapy. Compounds like this compound are being investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 | |
| A549 (Lung Cancer) | 20 |
The compound demonstrated IC50 values indicative of cytotoxic effects against various cancer cell lines . The mechanism of action involves interaction with specific enzymes and pathways critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the oxadiazole ring or substituents on the phenyl groups can enhance or diminish its activity.
Key Findings from SAR Studies :
- The presence of halogen atoms on the phenyl rings tends to increase antimicrobial potency.
- Naphthyl substitutions are associated with enhanced anticancer activity due to increased lipophilicity and better cellular uptake .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazoles showed significant bactericidal effects against Gram-positive bacteria like Staphylococcus epidermidis and Gram-negative bacteria such as Bordetella bronchiseptica .
- Cytotoxicity Evaluation : In vitro studies indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(3-Fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with carbonyl-containing precursors. For example:
- React 3-fluorobenzohydrazide with 1-naphthoyl chloride in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions .
- Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 v/v) yields the target compound. Confirm purity via TLC (Rf ≈ 0.5) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Aromatic protons from the 3-fluorophenyl group appear as doublets (δ 7.44–7.85 ppm), while naphthyl protons show multiplet signals (δ 7.90–8.50 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–N–O bond angles ≈ 105–110°) to confirm structural integrity .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 321.3) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Antibacterial Screening : Use the serial dilution method against S. aureus and E. coli (MIC range: 12.5–50 µg/mL) with nitrofurazone as a positive control .
- Antifungal Assays : Employ disc diffusion methods against C. albicans at 100 µg/disc, measuring zone-of-inhibition diameters .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO/LUMO energies. For similar oxadiazoles, HOMO ≈ -6.2 eV and LUMO ≈ -2.4 eV, indicating charge-transfer potential .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (naphthyl group) for nucleophilic attack .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., fluorophenyl vs. chlorophenyl analogs show 10–15% variance in MIC values due to electronegativity differences .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess reproducibility across labs .
Q. What experimental designs optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Determine partition coefficient via shake-flask method (LogP ≈ 3.2), indicating moderate lipophilicity for blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
